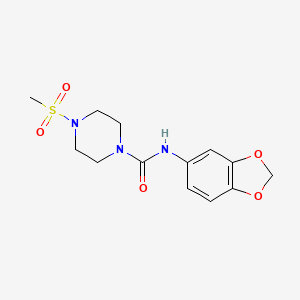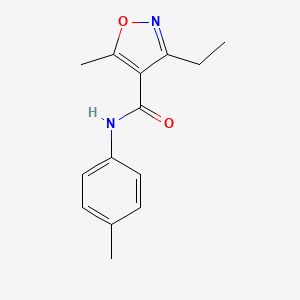![molecular formula C18H22N2O3S B5864305 N-(2,6-dimethylphenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide](/img/structure/B5864305.png)
N-(2,6-dimethylphenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,6-dimethylphenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide, also known as DMSO2-ESBA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. In
作用机制
The mechanism of action of N-(2,6-dimethylphenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide involves the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth, inflammation, and neurodegeneration. Specifically, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. In addition, this compound has been found to inhibit the activity of nuclear factor-kappaB (NF-κB), a transcription factor that is involved in the regulation of inflammation. Furthermore, this compound has been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of angiogenesis, and the regulation of oxidative stress and inflammation. Moreover, this compound has been shown to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy.
实验室实验的优点和局限性
One of the main advantages of using N-(2,6-dimethylphenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide in lab experiments is its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In addition, this compound has been found to have low toxicity and high selectivity towards cancer cells, making it a safer and more effective alternative to traditional chemotherapy drugs. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
未来方向
For the research on N-(2,6-dimethylphenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide include further investigation of its mechanism of action, optimization of its synthesis method, and evaluation of its potential therapeutic applications in preclinical and clinical trials. Moreover, the development of novel formulations and drug delivery systems may enhance the bioavailability and efficacy of this compound, making it a more viable option for cancer therapy and other diseases.
合成方法
N-(2,6-dimethylphenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide can be synthesized through a multistep process that involves the reaction of 2,6-dimethylaniline with 4-nitrobenzoyl chloride, followed by reduction of the nitro group to an amino group. The resulting amine is then reacted with ethylsulfonyl chloride and methylamine to yield this compound.
科学研究应用
N-(2,6-dimethylphenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, this compound has been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Moreover, this compound has been shown to have neuroprotective effects, suggesting its potential in treating neurological disorders such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
N-(2,6-dimethylphenyl)-4-[ethylsulfonyl(methyl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-5-24(22,23)20(4)16-11-9-15(10-12-16)18(21)19-17-13(2)7-6-8-14(17)3/h6-12H,5H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZNYEJZBWBFLDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N(C)C1=CC=C(C=C1)C(=O)NC2=C(C=CC=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[(4-methyl-1-piperazinyl)imino]methyl}phenol](/img/structure/B5864228.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N'-(4-methoxyphenyl)urea](/img/structure/B5864236.png)
![methyl 2-{[(3-chlorophenyl)amino]carbonyl}hydrazinecarboxylate](/img/structure/B5864244.png)
![4-[({[amino(3,4-dimethoxyphenyl)methylene]amino}oxy)carbonyl]phenyl acetate](/img/structure/B5864245.png)

![N'-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}isonicotinohydrazide](/img/structure/B5864249.png)
![6-chloro-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5864252.png)






![N-(2,4-dimethoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5864315.png)